Cas no 1805420-15-8 (Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)

Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate
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- インチ: 1S/C10H10F2INO2/c1-5-9(13)6(3-8(15)16-2)7(4-14-5)10(11)12/h4,10H,3H2,1-2H3
- InChIKey: NVQTUVXMNBREGO-UHFFFAOYSA-N
- SMILES: IC1C(C)=NC=C(C(F)F)C=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.3
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024248-1g |
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate |
1805420-15-8 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029024248-500mg |
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate |
1805420-15-8 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029024248-250mg |
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate |
1805420-15-8 | 95% | 250mg |
$999.60 | 2022-04-01 |
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetateに関する追加情報
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate (CAS No. 1805420-15-8): A Comprehensive Overview
Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate, identified by the CAS registry number 1805420-15-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including a difluoromethyl group, an iodo group, and a methyl acetate moiety. These substituents confer the molecule with distinct chemical properties, making it a valuable compound for research and industrial applications.
The molecular structure of Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate is particularly interesting due to the presence of the pyridine ring, which serves as a versatile platform for further chemical modifications. The difluoromethyl group at position 5 introduces electron-withdrawing effects, enhancing the reactivity of the molecule in certain chemical reactions. Meanwhile, the iodo group at position 3 contributes to the molecule's stability and potential for use in organometallic chemistry. The methyl acetate group at position 4 further enhances the molecule's solubility and compatibility with various solvents, making it suitable for a wide range of synthetic procedures.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting complex biological systems. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel anti-cancer agents. The iodine atom at position 3 plays a crucial role in these reactions, acting as a leaving group to facilitate bond formation with other biologically relevant moieties.
In addition to its role in drug discovery, Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its potential as a building block for constructing advanced materials with tailored electronic characteristics. For example, its incorporation into polymer frameworks has been shown to enhance charge transport properties, paving the way for next-generation electronic devices.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki-Miyaura coupling or Heck reactions. These methods allow for precise control over the substitution pattern on the pyridine ring, ensuring high purity and structural integrity of the final product. Recent optimizations in these synthetic pathways have significantly improved yields and reduced production costs, making this compound more accessible for large-scale applications.
From an environmental perspective, Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate has been subjected to rigorous safety assessments to ensure its compatibility with sustainable chemical practices. Studies have shown that it exhibits low toxicity under standard laboratory conditions, making it suitable for use in industrial settings without posing significant risks to human health or the environment.
In conclusion, Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate (CAS No. 1805420-15-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry, driving innovation in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological progress will undoubtedly grow.
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